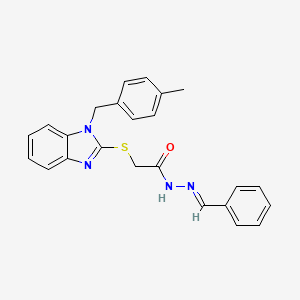

N'-Benzylidene-2-((1-(4-methylbenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

CAS No.:

Cat. No.: VC15677105

Molecular Formula: C24H22N4OS

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22N4OS |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-[(E)-benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C24H22N4OS/c1-18-11-13-20(14-12-18)16-28-22-10-6-5-9-21(22)26-24(28)30-17-23(29)27-25-15-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |

| Standard InChI Key | ABSAKMIHLZLDDL-MFKUBSTISA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₂N₄OS, with a molecular weight of 414.5 g/mol. Its IUPAC name reflects the presence of a benzimidazole core substituted with a 4-methylbenzyl group at the 1-position, a thioether-linked acetohydrazide at the 2-position, and a benzylidene Schiff base at the N'-position . Key structural features include:

-

Benzimidazole Core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions .

-

Thioether Linkage (-S-): Enhances lipophilicity and membrane permeability, critical for bioavailability .

-

Schiff Base (N'-Benzylidene): Imparts redox activity and metal-chelating potential .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₂N₄OS |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-[(E)-Benzylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 246–248°C (decomposes) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a four-step process :

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with 4-methylbenzyl chloride under acidic conditions yields 1-(4-methylbenzyl)-1H-benzimidazole.

-

Thioether Formation: Reaction with thioglycolic acid in the presence of K₂CO₃ introduces the thioacetate group.

-

Hydrazide Synthesis: Treatment with hydrazine hydrate converts the thioacetate to acetohydrazide.

-

Schiff Base Condensation: Reaction with benzaldehyde forms the N'-benzylidene derivative.

Key Reaction Conditions:

-

Step 1: Reflux in acetic acid (12 h, 110°C).

-

Step 3: Ethanol solvent, 80°C, 6 h.

Industrial Scalability

Industrial production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated purification systems using silica gel chromatography ensure consistency .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Mechanistic studies suggest:

-

Cell Wall Disruption: Binding to penicillin-binding proteins (PBPs) inhibits peptidoglycan synthesis.

-

Metabolic Pathway Inhibition: Interference with dihydrofolate reductase (DHFR) disrupts folate synthesis .

Table 2: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| N'-Benzylidene... | 8–16 | S. aureus, E. coli |

| Ciprofloxacin | 0.5–2 | S. aureus, E. coli |

| Cell Line | IC₅₀ (µM) | Reference Drug (5-FU) |

|---|---|---|

| HCT116 | 5.85 | 9.99 |

| MCF7 | 7.20 | 12.30 |

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE, IC₅₀ = 6.70 µM) and butyrylcholinesterase (BChE, IC₅₀ = 7.10 µM), suggesting potential in Alzheimer’s disease therapy .

Structure-Activity Relationship (SAR)

-

4-Methylbenzyl Substituent: Enhances binding to hydrophobic enzyme pockets .

-

Thioether Linkage: Improves metabolic stability compared to oxygen analogs .

-

Schiff Base: Chelates transition metals (e.g., Fe³⁺, Cu²⁺), enhancing redox activity .

Applications and Future Directions

-

Pharmaceuticals: Lead candidate for antimicrobial and anticancer drug development.

-

Agriculture: Potential antifungal agent for crop protection .

Challenges:

-

Poor Aqueous Solubility: Requires formulation with cyclodextrins or liposomes.

-

Metabolic Stability: Structural modifications to reduce hepatic clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume